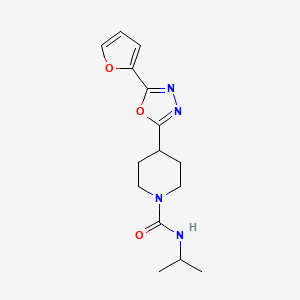
4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, also known as ETP-46321, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of new thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. The compounds exhibited significant antimycobacterial activity, with specific derivatives showing high potency against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis (Ghorab et al., 2017).
Anticancer Applications
Another research synthesized and evaluated the anti-breast cancer activity of a compound similar in structure, showing significant inhibitory effects against the MCF-7 breast cancer cell line. This compound, through molecular docking, demonstrated a plausible binding with the estrogen receptor, indicating its potential as an anti-breast cancer agent (Kumar et al., 2021).
Enzyme Inhibition for Disease Management
Compounds incorporating benzenesulfonamide and 1,3,5-triazine structural motifs have been investigated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, suggesting these compounds could have therapeutic applications in managing these conditions (Lolak et al., 2020).
Drug Discovery and Development
Research on phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough highlights the use of similar compounds in drug discovery. Such studies provide insights into the therapeutic potential and applications of these inhibitors in treating respiratory conditions (Norman, 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may target proteins or enzymes involved in these diseases.
Mode of Action
Similar compounds have shown to interact with their targets, leading to changes in the biological processes of the organism . For instance, some compounds inhibit the growth of parasites by interacting with specific proteins or enzymes, disrupting their normal function .
Biochemical Pathways
For example, some compounds can inhibit the synthesis of essential proteins in parasites, leading to their death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well distributed in the body
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds can inhibit the growth of parasites, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound . .
properties
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-13-3-5-15(6-4-13)24(21,22)19-14-11-17-16(18-12-14)20-7-9-23-10-8-20/h3-6,11-12,19H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRNMPOTGTSCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)




![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)
![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)
![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)

![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)